Cas no 63121-18-6 (1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (R)-)
63121-18-6 structure
Product Name:1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (R)-
CAS-nummer:63121-18-6
MF:C9H22O3Si
MW:206.354684352875
CID:427179
PubChem ID:13552567
Update Time:2025-04-19
1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (R)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (R)-
- DTXSID40543623
- (2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}propane-1,2-diol
- (R)-3-((tert-Butyldimethylsilyl)oxy)propane-1,2-diol
- 63121-18-6
-
- Inchi: 1S/C9H22O3Si/c1-9(2,3)13(4,5)12-7-8(11)6-10/h8,10-11H,6-7H2,1-5H3/t8-/m1/s1
- InChI-sleutel: HLZIALBLRJXNQN-MRVPVSSYSA-N
- LACHT: [Si](C)(C)(C(C)(C)C)OC[C@@H](CO)O
Berekende eigenschappen
- Exacte massa: 206.13386
- Monoisotopische massa: 206.13382109g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 5
- Complexiteit: 151
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 49.7Ų
Experimentele eigenschappen
- PSA: 49.69
1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (R)- Gerelateerde literatuur
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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